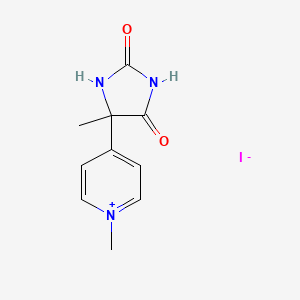

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide

Description

Properties

IUPAC Name |

5-methyl-5-(1-methylpyridin-1-ium-4-yl)imidazolidine-2,4-dione;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBBIEQWDHIVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview

- Starting Material: Pyridine derivative with a 4-methyl substituent.

- Reagent: Methyl iodide (CH₃I) or methylating agents such as methyl sulfate.

- Catalyst: Often, no catalyst is required, but in some cases, a phase transfer catalyst or base (e.g., potassium carbonate) is used.

- Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile or ethanol for several hours.

Reaction Scheme

Pyridine derivative + CH₃I → Quaternary pyridinium iodide

Research Findings

- The quaternization of pyridine with methyl iodide in ethanol under reflux conditions typically yields the iodide salt with high purity.

- The reaction is often monitored via NMR and IR spectroscopy to confirm the formation of the pyridinium core.

Data Table: Typical Quaternization Conditions

| Parameter | Value | Reference |

|---|---|---|

| Starting Pyridine Derivative | 1 mmol | |

| Methyl iodide | 1.2 mmol | |

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4-6 hours | |

| Yield | >85% |

Heterocyclic Ring Closure and Oxidation

The synthesis involves heterocyclic ring formation, particularly involving imidazolidin-2,5-dione derivatives, followed by quaternization.

Stepwise Process

- Step 1: Formation of the heterocyclic core via cyclization of suitable precursors, such as amino acids or amides, under acidic or basic conditions.

- Step 2: Oxidation to introduce keto groups at positions 2 and 5, forming the 2,5-dioxoimidazolidin-4-yl moiety.

- Step 3: Alkylation at the nitrogen atom of the heterocycle with methyl iodide to form the quaternary ammonium salt.

Research Findings

- The heterocyclic ring closure is facilitated by refluxing in acetic acid or under microwave irradiation, which enhances reaction efficiency.

- Oxidation is achieved using mild oxidants such as hydrogen peroxide or potassium permanganate.

Data Table: Heterocyclic Ring Closure and Oxidation

Halogen Exchange: Chloride to Iodide Conversion

The chloride salts of heterocyclic compounds can be converted into iodide salts via halogen exchange reactions, typically using potassium iodide (KI).

Procedure

- Dissolve the chloride salt in ethanol or acetonitrile.

- Add an equimolar amount of KI.

- Reflux the mixture for several hours.

- The reaction is confirmed by the appearance of iodine liberated upon treatment with concentrated sulfuric acid, indicating successful halogen exchange.

Research Findings

- The halogen exchange is efficient at reflux temperatures (~80°C).

- The process is often monitored via spectroscopic methods and confirmed by iodine liberation tests.

Data Table: Halogen Exchange Reaction

| Parameter | Value | Reference |

|---|---|---|

| Starting salt | Chloride salt | |

| KI molar ratio | 1:1 | |

| Solvent | Ethanol | |

| Temperature | Reflux (~80°C) | |

| Reaction Time | 4-8 hours | |

| Confirmation | Iodine liberation test |

Preparation of Derivatives via Condensation and Cyclization

Further functionalization involves condensation reactions with various heterocyclic precursors, such as pyrazolines, pyrimidines, or quinolines, under acidic or basic catalysis, often in ethanol or acetic acid.

Example

- Condensation of 1-(2-oxopropyl)pyridin-1-ium iodide with heterocyclic compounds like pyrazolines to afford complex heterocyclic salts.

Research Findings

- These reactions typically proceed via nucleophilic attack followed by cyclization, often facilitated by piperidine or acetic anhydride.

- The resulting compounds are characterized by spectral methods, confirming the formation of the target heterocyclic systems.

Data Table: Condensation and Cyclization

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reactants | Precursors + heterocycles | 60-80% | |

| Catalyst | Piperidine or acetic anhydride | Reflux | |

| Solvent | Ethanol or acetic acid | ||

| Reaction Time | 4-12 hours |

Summary of Key Preparation Steps

Notes and Considerations

- The synthesis requires careful control of reaction conditions to prevent side reactions such as over-oxidation or polymerization.

- Spectroscopic analysis (NMR, IR, UV-Vis) is essential for confirming the structure at each stage.

- The choice of solvent and temperature significantly influences the yield and purity of the final product.

- Safety precautions are necessary when handling methyl iodide and oxidants due to their toxicity and reactivity.

Chemical Reactions Analysis

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Analysis

- Target Compound: The 4-methyl-2,5-dioxoimidazolidin-4-yl group replaces the styryl or aryl substituents seen in analogs.

- 1-Methyl-4-[(E)-2-[4-(piperidin-1-yl)phenyl]ethenyl]pyridin-1-ium iodide () : Features a styryl linker with a piperidine-substituted phenyl group, enhancing conjugation and lipophilicity.

- 1-Methyl-4-(4-(4-methylpiperazinyl)styryl)pyridinium iodide () : Similar to the above but with a piperazinyl group, increasing basicity and solubility in polar solvents .

Key Structural Differences

Physicochemical Properties

Melting Points and Stability

Spectroscopic Signatures

- 1H NMR Shifts () : Styryl protons in IIa resonate at δ 7.14 (d, J = 16.0 Hz) and 7.85 (d, J = 16.0 Hz), typical for trans-coupled vinyl protons. Pyridinium aromatic protons appear at δ 8.07 and 8.74 .

- Target Compound: Expected downfield shifts for pyridinium protons (δ >8.0) and imidazolidinone NH/CH3 groups (δ ~2.5–4.0), with carbonyls detectable via IR (~1700 cm⁻¹).

Biological Activity

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 1-methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide

- Molecular Formula : C₁₀H₁₁N₃O₂I

- Molecular Weight : 304.11 g/mol

This compound features a pyridinium ring and an imidazolidine dione moiety, which may contribute to its biological properties.

Research indicates that compounds similar to 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide may exhibit various mechanisms of action:

- Cereblon Binding : Analogous compounds have been shown to bind to cereblon, an E3 ubiquitin ligase involved in the degradation of key transcription factors in cancer cells. This interaction can lead to the suppression of tumor growth by promoting the ubiquitination of oncogenic proteins like Ikaros and Aiolos .

- Tyrosinase Inhibition : The compound's structural features suggest potential activity as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin synthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidine compounds possess antimicrobial properties, indicating potential applications in treating infections caused by antibiotic-resistant strains .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar compounds demonstrated that binding to cereblon led to significant reductions in tumor cell proliferation in vitro. The study reported IC₅₀ values indicating effective concentrations for inducing apoptosis in multiple myeloma cells .

Case Study 2: Skin Whitening Agents

In another investigation, analogs of the compound were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results showed that certain derivatives exhibited IC₅₀ values significantly lower than traditional agents like kojic acid, suggesting enhanced efficacy as skin whitening agents .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of pyridine and imidazolidine derivatives. For instance:

- Compounds with additional substituents on the imidazolidine ring showed improved binding affinity to target proteins.

- Variations in substituents influenced both potency and selectivity against specific biological targets, emphasizing the need for further structure-activity relationship (SAR) studies.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Protection/Deprotection Strategies : For example, intermediates like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivatives can be synthesized via magnesium-mediated coupling in ethanol, followed by deprotection to yield primary amines (e.g., compound 33 in ).

- Chromatographic Purification : Silica gel chromatography is critical for isolating intermediates, as demonstrated in the synthesis of compound 32 .

- Functional Group Modifications : Acetylation using triethylamine and acetyl chloride (e.g., compound 34 ) ensures regioselectivity .

Refer to NMR data (e.g., δ 2.25 ppm for methyl groups in compound 33 ) for structural validation .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- ¹H NMR Spectroscopy : Use coupling constants (e.g., J = 7.2 Hz for aromatic protons) and chemical shifts to confirm substituent positions and regiochemistry (see compound 33 in ).

- X-ray Crystallography : For resolving ambiguities in tautomeric forms or zwitterionic structures, as applied to analogous imidazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, particularly for iodinated intermediates .

Q. How can researchers determine the role of functional groups in reactivity?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs lacking specific groups (e.g., methyl or dioxo groups) and compare reaction kinetics. For example, the pyridinium moiety influences solubility and ionic interactions, while the imidazolidinone ring may participate in hydrogen bonding .

- pH-Dependent Studies : Monitor tautomerization or degradation under acidic/basic conditions using UV-Vis spectroscopy .

Q. What purification techniques are effective for isolating intermediates?

Methodological Answer:

Q. How can researchers validate the reproducibility of synthetic protocols?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables like reaction time, temperature, and solvent ratios. For example, optimize yields by varying THF/water ratios in Grignard reactions .

- Interlaboratory Validation : Share protocols with collaborators to assess consistency in yields and spectral data .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Use time-resolved NMR to identify transient intermediates (e.g., enolates or carbocations). For instance, competing acetylations in compound 34 may result from steric effects .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track regioselectivity in cyclization steps .

Q. How can contradictions in spectral data be resolved?

Methodological Answer:

- Cross-Technique Validation : Combine ¹H NMR, ¹³C NMR, and X-ray data to resolve ambiguities. For example, zwitterionic forms in imidazole derivatives may show unexpected NMR shifts, requiring crystallographic confirmation .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G**) to validate tautomeric equilibria .

Q. What advanced methods optimize reaction conditions for scale-up?

Methodological Answer:

Q. How can substituent effects on biological activity be systematically studied?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen (e.g., fluoro in ) or electron-withdrawing groups and assay inhibition potency against target enzymes (e.g., xanthine oxidase analogs ).

- Molecular Docking : Use AutoDock Vina to predict binding affinities of substituted imidazoles to active sites .

Q. What strategies mitigate challenges in computational modeling of this compound?

Methodological Answer:

- Conformational Sampling : Apply molecular dynamics (MD) simulations (e.g., AMBER) to explore rotational barriers of the pyridinium-imidazolidinone linkage .

- Solvent Models : Use explicit solvent models (e.g., TIP3P) to account for polarity effects on charge distribution in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.